2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide
Description
The compound 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core structure. Key features include a 3-benzyl substituent on the triazolo-pyrimidine ring and an acetamide group linked to a 4-acetamidophenyl moiety.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c1-14(29)23-16-7-9-17(10-8-16)24-18(30)12-27-13-22-20-19(21(27)31)25-26-28(20)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBKJZINWQEIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzyl-substituted triazole with a pyrimidine derivative, followed by acylation with an acetamidophenyl group. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other substituents. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The triazole and pyrimidine rings play a crucial role in these interactions, as they can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from the provided evidence, focusing on structural variations and physicochemical properties:
*Estimated based on structural analysis; experimental data unavailable.
Key Structural and Functional Differences:
Substituents on the Triazolo-Pyrimidine Core :
- The target compound and share a 3-benzyl group, which increases lipophilicity compared to the 3-methyl group in .
- features a 3-(4-methoxyphenyl) substituent, introducing polarity through the methoxy group .
In contrast, uses a sterically bulky 2,4,6-trimethylphenyl group, which may hinder binding in certain pockets . employs a 2-ethoxyphenyl group, balancing solubility (via ethoxy) with moderate lipophilicity .
Linkage Modifications :
- replaces the oxygen in the acetamide linker with a thioether (-S-), altering electronic properties and possibly metabolic stability .
Physicochemical Properties :
- Molecular weights vary significantly: The target compound (~436 Da) is heavier than (326 Da) due to its benzyl and acetamido groups.
- Thioether-containing (420 Da) has a higher molecular weight than oxygen-linked analogs, reflecting sulfur’s atomic mass .
Research Findings and Methodological Considerations
- Data Gaps : Critical properties (e.g., solubility, melting points, bioactivity) are absent for most compounds, limiting mechanistic insights. For example, and lack density, boiling point, and pharmacological data .
- Synthetic Feasibility : The benzyl and acetamido groups in the target compound may complicate synthesis compared to simpler analogs like , which uses a methyl substituent .
Biological Activity
The compound 2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-acetamidophenyl)acetamide is part of the triazolopyrimidine family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 365.42 g/mol
- CAS Number : 892469-51-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazolopyrimidine core is known for its ability to inhibit enzymes and receptors involved in cellular processes. Specifically, compounds with this structure have shown potential in:
- Antimicrobial Activity : Inhibiting bacterial and fungal growth.
- Anticancer Activity : Inducing apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antimicrobial properties. For instance:
- A series of compounds including similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound was tested against various fungi and demonstrated moderate to high activity against pathogens like Candida albicans .
Anticancer Activity
The anticancer potential of triazolopyrimidine derivatives has been explored in various studies:
- Compounds within this family have shown to inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
- Specific derivatives have been reported to be effective against breast cancer and leukemia cell lines .
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Mechanism Investigation :
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
